molecular formula C18H15NO4 B1440045 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1242967-52-7

1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1440045
CAS No.: 1242967-52-7
M. Wt: 309.3 g/mol
InChI Key: WDOAJUVHROGHTI-UHFFFAOYSA-N
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Description

1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, formyl, and methoxy groups differentiates it from other indole derivatives, making it a valuable compound for research and industrial applications .

Biological Activity

1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H15NO4\text{C}_{17}\text{H}_{15}\text{N}\text{O}_4

This compound features a benzyl group at the 1-position, a formyl group at the 3-position, and a methoxy group at the 6-position of the indole ring. These substituents contribute to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Receptor Binding : This compound exhibits high affinity for multiple receptors, influencing various signaling pathways within cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as those in the RNA polymerase II pathway.
  • Cellular Effects : The compound modulates gene expression and cellular metabolism, affecting processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

MicroorganismMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus30
Candida albicans20

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):

Cell LineIC50 (µM)
MDA-MB-23115
HepG212

The mechanism involves enhancing caspase activity and altering cell cycle dynamics, leading to increased cell death in tumor cells .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. It has shown effectiveness against several fungal pathogens, indicating its broad-spectrum potential:

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger35

These findings highlight its potential in treating fungal infections .

Study on Anticancer Properties

A study published in ACS Omega evaluated the effects of various indole derivatives, including this compound, on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations (IC50 = 15 µM), suggesting its potential as an anticancer agent .

Optimization of Antifungal Production

Another study focused on optimizing the production of related compounds from Bacillus toyonensis, which included derivatives like 6-methoxy-1H-Indole-2-carboxylic acid. The optimized conditions led to a substantial increase in yield, demonstrating the importance of environmental factors in enhancing biological activity .

Properties

IUPAC Name

1-benzyl-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-7-8-14-15(11-20)17(18(21)22)19(16(14)9-13)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOAJUVHROGHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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